N-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-2-yl group and at position 3 with a sulfanyl acetamide moiety linked to a 4-fluorophenyl ring. The triazolopyridazine scaffold is notable for its planar heteroaromatic system, which facilitates π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-4-6-13(7-5-12)21-17(26)11-27-18-23-22-16-9-8-15(24-25(16)18)14-3-1-2-10-20-14/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKMSWHMBCCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties and mechanisms of action of this compound, focusing on its pharmacological implications.
Chemical Structure and Properties
- Molecular Formula : C18H13FN6OS
- Molecular Weight : 380.3988 g/mol
- CAS Number : 868967-39-9
- SMILES Notation : O=C(Nc1ccccc1F)CSc1ccc2n(n1)c(nn2)c1ccccn1
Biological Activity Overview
The compound's biological activity is primarily linked to its structural components, particularly the 1,2,4-triazole and pyridazine moieties, which are known to exhibit various pharmacological effects.
Antimicrobial Activity
Research has demonstrated that compounds with a 1,2,4-triazole core possess significant antimicrobial properties. For example:
- In vitro studies showed that derivatives of 1,2,4-triazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The presence of the pyridazine ring further enhances this activity by potentially interacting with bacterial enzymes or disrupting cell wall synthesis.
Anticancer Properties
The triazole-pyridazine framework has been linked to anticancer activity through various mechanisms:
- Inhibition of Kinases : Certain derivatives have shown selective inhibition of kinases involved in cancer progression. For instance, triazolopyridazines have been reported as selective inhibitors of MET kinase .
- Cell Viability Studies : Compounds similar to this compound demonstrated reduced cell viability in cancer cell lines .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects:
- COX Inhibition : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, modifications in the acetamide structure can lead to enhanced COX-II selectivity .
- In vivo Studies : Preclinical studies indicate that dual inhibition of inflammatory pathways can significantly reduce markers of inflammation in animal models .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities associated with this compound:
- Antimicrobial Efficacy Study :
- Anticancer Mechanisms :
- Inflammation Models :
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.
Biology
The compound is being investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various pathogens.
- Anticancer Activity : Research is ongoing to explore its efficacy against different cancer cell lines.
The triazole ring in the structure has been linked to antifungal activities due to its ability to inhibit key enzymatic pathways in pathogens .
Medicine
In medicinal chemistry, this compound is being evaluated as a potential therapeutic agent for various diseases. Its interactions with specific molecular targets such as enzymes and receptors may lead to the development of novel treatments for conditions like cancer and infections.
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
a) Triazole vs. Triazolopyridazine Derivatives
- : 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides lack the fused pyridazine ring present in the target compound. However, the furan-2-yl substituent introduces oxygen-based polarity, which may improve solubility .
- Key Difference : The triazolopyridazine core in the target compound offers extended conjugation, likely enhancing binding affinity to kinases or other planar binding sites compared to simpler triazoles.
b) Imidazothiazole-Pyridine Hybrid ()
The compound 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide replaces the triazolopyridazine with a dihydroimidazothiazole-pyridine system. The thiazole moiety introduces sulfur-based electronics, which may alter redox properties or metabolic pathways .
Substituent Modifications
a) Pyridin-2-yl vs. Phenyl Derivatives ()
- Compound 877634-23-6: 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide substitutes pyridin-2-yl with 4-methylphenyl.
- Target Compound : The pyridin-2-yl group provides a nitrogen lone pair for hydrogen bonding or coordination with metal ions in enzymatic active sites, a feature absent in purely phenyl-substituted analogs .
b) Acetamide Variations ()
- The isopropylpropan-2-amine tail in IP-5 introduces steric bulk, which may hinder binding in constrained pockets compared to the target compound’s compact sulfanyl acetamide .
Comparative Data Table
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : A stepwise approach is advised. First, synthesize the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors. Second, introduce the sulfanylacetamide moiety using nucleophilic substitution under inert atmosphere. Optimize yields (typically 40–60%) by employing Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 1–5 mol% Pd). Controlled synthesis protocols for analogous compounds achieved 85% yield by iterative adjustments of these parameters .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent connectivity (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyridin-2-yl peaks at δ 8.5–9.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 424.0821).
- Single-crystal X-ray diffraction (XRD) to resolve non-planar conformations (e.g., dihedral angles of 15–20° between triazolopyridazine and fluorophenyl rings) .
Q. How can researchers initially assess the compound’s biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting kinases or phosphatases, given the triazolopyridazine scaffold’s affinity for ATP-binding pockets. Use positive controls (e.g., staurosporine) and measure IC50 values. For example, structurally related compounds showed IC50 values of 0.2–5 µM against tyrosine kinases .
Advanced Questions
Q. How can structural data resolve contradictions in reported bioactivity across studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or stereochemical variations. Perform comparative XRD analysis to confirm if the active form adopts a specific conformation (e.g., syn vs. anti orientation of the sulfanyl group). For instance, a 10° shift in dihedral angles reduced kinase inhibition by 70% in analogs . Pair structural data with molecular dynamics simulations to correlate conformational flexibility with activity .
Q. What computational methods are suitable for predicting multitarget interactions?
- Methodological Answer : Use ensemble docking with flexible receptors (e.g., AutoDock Vina or Schrödinger Glide) to screen against kinase and phosphatase libraries. Prioritize targets with consensus binding scores (<−8.0 kcal/mol). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd < 1 µM). Studies on similar scaffolds identified dual inhibitors of Mycobacterial PyrG and PanK enzymes .
Q. How can researchers optimize the compound’s solubility without compromising target affinity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the acetamide side chain while preserving the triazolopyridazine core. Use QSAR models to predict logP changes. For example, replacing the 4-fluorophenyl group with a 4-pyridyl moiety improved aqueous solubility by 3-fold but required re-optimization of binding interactions .
Data Contradiction Analysis
Q. How to address conflicting reports on metabolic stability in hepatic microsomes?
- Methodological Answer : Variability may stem from species-specific CYP450 isoforms. Conduct interspecies comparisons (e.g., human vs. rat microsomes) with LC-MS/MS to quantify metabolite profiles. For instance, N-defluorination was observed in rat models but not in human hepatocytes, suggesting species-dependent metabolism . Use deuterium labeling at vulnerable sites (e.g., fluorophenyl ring) to stabilize the compound.
Experimental Design
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Methodological Answer : Transition from batch to flow chemistry for critical steps (e.g., cyclization). A microreactor system with residence time <5 minutes at 100°C minimized byproduct formation in analogous triazolopyridazine syntheses . Implement inline FTIR or PAT (Process Analytical Technology) for real-time purity monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
